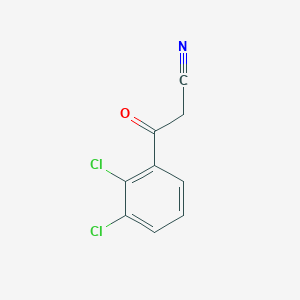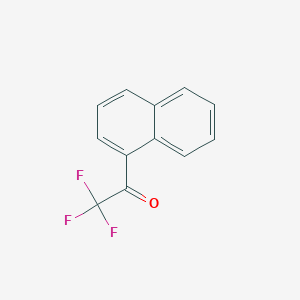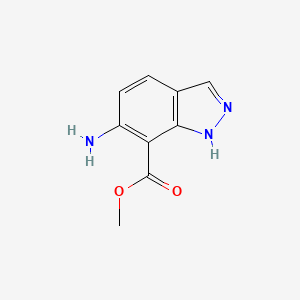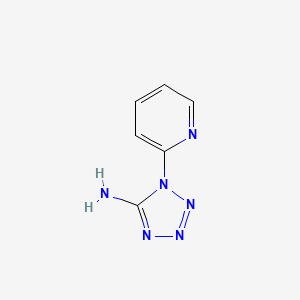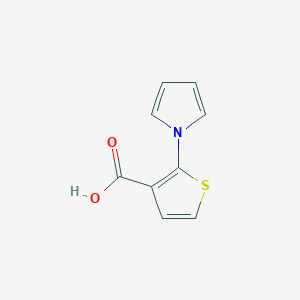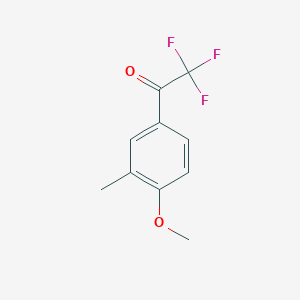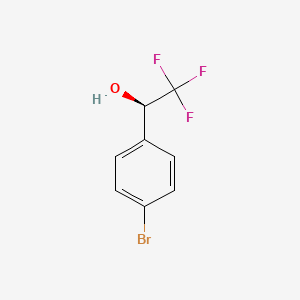
Triphenylphosphineimine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylphosphineimine sulfate is a chemical compound with the molecular formula C18H16NP·H2SO4. It is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of a phosphineimine group bonded to three phenyl rings and a sulfate group.
準備方法
Synthetic Routes and Reaction Conditions
Triphenylphosphineimine sulfate can be synthesized through the reaction of triphenylphosphine with sulfur or sulfur-containing compounds. One common method involves the reaction of elemental sulfur with triphenylphosphine in the presence of a suitable solvent. The reaction is typically carried out at room temperature and is known for its high efficiency and yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors. This method allows for the efficient production of the compound on a large scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Triphenylphosphineimine sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to form triphenylphosphine.
Substitution: The phosphineimine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and appropriate catalysts .
Major Products Formed
The major products formed from these reactions include triphenylphosphine oxide, triphenylphosphine, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Triphenylphosphineimine sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of triphenylphosphineimine sulfate involves its interaction with various molecular targets. The phosphineimine group can act as a nucleophile, participating in nucleophilic substitution reactions. The sulfate group can also interact with other molecules, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A related compound with similar chemical properties but without the imine and sulfate groups.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different reactivity.
Triphenylphosphine sulfide: A sulfur-containing derivative with distinct chemical behavior.
Uniqueness
Triphenylphosphineimine sulfate is unique due to the presence of both the phosphineimine and sulfate groups, which confer specific reactivity and stability. This makes it particularly useful in applications where both nucleophilic and electrophilic properties are desired .
特性
IUPAC Name |
imino(triphenyl)-λ5-phosphane;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NP.H2O4S/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15,19H;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCFCCGIQUMKEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO4PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

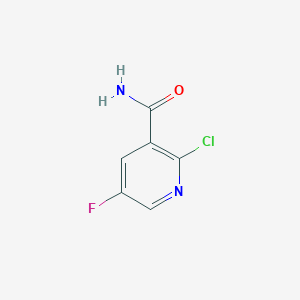

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)
